2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
Overview
Description
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10BNO2. It is also known by several other names, including 2-cyanophenylboronic acid propanediol ester and 2-(2-cyanophenyl)-1,3,2-dioxaborinane . This compound is of interest due to its unique structure, which includes a boron atom within a dioxaborinane ring, making it useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is the AMPA receptor . This receptor plays a crucial role in the central nervous system, specifically in the regulation of fast synaptic transmission .
Mode of Action
This compound acts as an antagonist at the AMPA receptor . It binds to the receptor and inhibits the action of the neurotransmitter glutamate, thereby modulating glutamatergic neurotransmission .
Biochemical Pathways
The compound’s action on the AMPA receptor affects the glutamatergic neurotransmission pathway . By inhibiting the action of glutamate, it can alter the downstream effects of this pathway, potentially impacting various neurological processes .
Result of Action
By acting as an antagonist at the AMPA receptor, this compound can modulate glutamatergic neurotransmission . This modulation can have various molecular and cellular effects, potentially influencing the treatment of neurological diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is also hygroscopic, meaning it readily absorbs moisture from the environment , which could potentially affect its stability and efficacy.
Preparation Methods
The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile typically involves the reaction of 2-cyanophenylboronic acid with 1,3-propanediol. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The boron atom in the dioxaborinane ring can participate in substitution reactions, forming new boron-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound is used in the study of boron-based drugs and their interactions with biological molecules.
Comparison with Similar Compounds
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile can be compared with other similar compounds, such as:
2-(1,3,2-Dioxaborolan-2-yl)benzonitrile: This compound has a similar structure but with a different boron-containing ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound features additional methyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific boron-containing ring structure, which imparts distinct chemical properties and reactivity compared to other boron-containing compounds.
Properties
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZFVYFYAZUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393361 | |
Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172732-52-4 | |
Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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